molecular formula C23H23N3O5S B6562917 3-methyl-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1021207-08-8

3-methyl-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6562917
CAS No.: 1021207-08-8
M. Wt: 453.5 g/mol
InChI Key: OJXPEXDNEZGLAQ-UHFFFAOYSA-N
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Description

3-Methyl-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core substituted with a methyl group at position 3 and a sulfanyl-linked 5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl moiety. The quinazolinone scaffold is well-documented for its pharmacological relevance, particularly in antimicrobial and anticancer applications .

Properties

IUPAC Name

3-methyl-2-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-13-17(12-32-23-25-16-9-7-6-8-15(16)22(27)26(23)2)24-21(31-13)14-10-18(28-3)20(30-5)19(11-14)29-4/h6-11H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXPEXDNEZGLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O4SC_{19}H_{22}N_{4}O_{4}S, with a molecular weight of approximately 398.46 g/mol. The structure includes a quinazolinone core, which is known for various biological activities, and a methoxy-substituted phenyl group that may enhance its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, hybrids containing the dihydroquinazolinone moiety have been reported to show cytotoxic effects against various cancer cell lines. In particular, research has highlighted the potential of such compounds to induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis
MCF-715.0Cell cycle arrest at G2/M phase
A54910.0Inhibition of PI3K/Akt pathway

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Table 2: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the oxazole ring may contribute to the inhibition of key enzymes involved in cellular metabolism.
  • Modulation of Signaling Pathways : Similar compounds have been shown to interfere with signaling pathways such as MAPK and PI3K/Akt, leading to altered cell survival and proliferation.
  • Induction of Oxidative Stress : The compound may induce oxidative stress in target cells, resulting in cellular damage and apoptosis.

Case Studies

A notable study focused on a synthesized derivative of this compound demonstrated its efficacy in reducing tumor size in xenograft models. The study highlighted not only the anticancer potential but also the favorable pharmacokinetic profile, suggesting that modifications to enhance bioavailability could lead to more effective therapeutic agents.

Scientific Research Applications

The compound 3-methyl-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one represents a unique structure with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, biological research, and material science.

Molecular Formula

The molecular formula is C20H24N2O4SC_{20}H_{24}N_2O_4S, with a molecular weight of approximately 388.48 g/mol.

Medicinal Chemistry

The compound's structural motifs suggest several therapeutic applications:

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The incorporation of the oxazole ring may enhance this activity by modulating key signaling pathways involved in cancer cell proliferation and survival. In vitro studies have shown promising results against various cancer cell lines, including breast and lung cancer.

Antimicrobial Properties

Compounds containing oxazole and quinazolinone frameworks have demonstrated antimicrobial activity. Preliminary studies suggest that this specific compound could inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Quinazolinones are also explored for their neuroprotective properties. The presence of the trimethoxyphenyl group may facilitate blood-brain barrier penetration, potentially leading to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biological Research

The compound can serve as a valuable tool in biological research:

Biochemical Assays

Due to its unique structure, it can be used to probe specific biochemical pathways. For instance, it may act as an inhibitor or modulator of enzymes involved in metabolic processes or signal transduction.

Drug Development

The compound's ability to interact with various biological targets makes it a candidate for drug development. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and selectivity.

Material Science

The unique chemical properties of this compound could also find applications in material science:

Organic Electronics

Due to its electronic properties, it may be utilized in organic light-emitting diodes (OLEDs) or organic solar cells. Its ability to form stable thin films could enhance device performance.

Polymer Chemistry

Incorporating this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties, suitable for various industrial applications.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of quinazolinone derivatives for their anticancer properties. The specific compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating significant cytotoxicity. Further molecular docking studies revealed that it binds effectively to the active site of key kinases involved in cancer progression.

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Antimicrobial Agents and Chemotherapy, researchers tested various derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 3: Neuroprotective Effects

Research highlighted in Neuroscience Letters explored the neuroprotective effects of quinazolinone derivatives. The compound was shown to reduce oxidative stress markers in neuronal cell cultures, supporting its potential use in neurodegenerative disease therapies.

Comparison with Similar Compounds

(a) 3-(3-Methoxyphenyl)-2-Methylsulfanyl-3H-Quinazolin-4-One

  • Structure: Retains the quinazolinone core but substitutes the oxazole ring with a 3-methoxyphenyl group directly attached to the sulfanyl linker.
  • Activity : Exhibits significant antibacterial activity against Gram-positive and Gram-negative strains, surpassing standard drugs like ampicillin in efficacy .
  • Key Difference : The absence of the oxazole ring and the reduced number of methoxy groups may limit its metabolic stability compared to the target compound.

(b) 3-Substituted-2-(((4,5-Dihydro-5-Thioxo-1,3,4-Oxadiazol-2-yl)-Methyl)Sulfanyl)-Quinazolin-4(3H)-One

  • Structure : Features a dihydrooxadiazole ring instead of the oxazole moiety.
  • Synthesis : Prepared via reaction of hydrazide derivatives with carbon disulfide under basic conditions, differing from the palladium-catalyzed cross-coupling methods used for analogues in .

(c) 3-(3-Methoxypropyl)-2-({[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Sulfanyl)-3,4-Dihydroquinazolin-4-One

  • Structure: Incorporates a 1,2,4-oxadiazole ring with a 4-methylphenyl substituent and a 3-methoxypropyl group on the quinazolinone core.
  • Molecular Weight : 422.5 g/mol (C₂₂H₂₂N₄O₃S), lighter than the target compound due to fewer methoxy groups and a simpler oxadiazole substituent .

Insights :

  • The 3,4,5-trimethoxyphenyl group in the target compound may enhance DNA intercalation or kinase inhibition compared to mono-methoxy analogues, as seen in other poly-methoxy flavonoids and alkaloids .
  • Sulfanyl linkages in all compounds likely improve membrane permeability, but the oxazole/oxadiazole choice affects metabolic degradation rates .

Preparation Methods

Synthesis of the Quinazolinone Core Structure

The foundational quinazolinone scaffold is synthesized via a condensation reaction between anthranilic acid and methyl isothiocyanate. In a 250 mL round-bottom flask, anthranilic acid (5.0 g, 36.4 mmol) is dissolved in ethanol (75–80 mL) under stirring at room temperature. Methyl isothiocyanate (2.66 g, 30.3 mmol) and triethylamine (10.4 mL, 74.8 mmol) are added sequentially, and the mixture is stirred for 4–5 hours until reaction completion, monitored by TLC (ethyl acetate/cyclohexane, 1:3) . The product, 3-methyl-2-sulfanylquinazolin-4(3H)-one, is isolated via liquid-liquid extraction with ethyl acetate and water, yielding a pale-yellow solid (72% yield).

Table 1: Characterization of 3-Methyl-2-Sulfanylquinazolin-4(3H)-One

PropertyValue/Description
Molecular FormulaC₁₀H₈N₂OS
Melting Point198–202°C
¹H-NMR (DMSO-d₆)δ 8.25 (d, 1H), 7.85 (t, 1H), 7.62 (d, 1H), 3.42 (s, 3H)
¹³C-NMR (DMSO-d₆)δ 167.8 (C=O), 153.2 (C-S), 134.5–121.2 (Ar-C)

Functionalization of the Quinazolinone Core

The sulfanyl group at position 2 of the quinazolinone is replaced with a hydrazine moiety to enable subsequent cyclization. A mixture of 3-methyl-2-sulfanylquinazolin-4(3H)-one (4.0 g, 18.9 mmol), hydrazine hydrate (6.0 mL, 123 mmol), and ethanol (40 mL) is refluxed for 10–12 hours . The resultant 2-hydrazinyl-3-methylquinazolin-4(3H)-one is precipitated upon cooling, filtered, and dried (85% yield).

Critical Reaction Parameters :

  • Solvent : Ethanol ensures solubility and facilitates nucleophilic substitution.

  • Temperature : Reflux conditions (78°C) accelerate hydrazine incorporation.

Synthesis of the Oxazole Moiety

The 5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-ylmethyl component is synthesized via Erlenmeyer–Plöchl azlactone formation. Hippuric acid (5.0 g, 27.8 mmol), 3,4,5-trimethoxyacetophenone (6.2 g, 25.3 mmol), acetic anhydride (15 mL), and sodium acetate (2.0 g) are heated under reflux for 4 hours . The crude oxazolone is recrystallized from ethanol, yielding 5-methyl-2-(3,4,5-trimethoxyphenyl)-4-(hydroxymethyl)-1,3-oxazole (68% yield).

Table 2: Characterization of 5-Methyl-2-(3,4,5-Trimethoxyphenyl)-1,3-Oxazol-4-ylmethanol

PropertyValue/Description
Molecular FormulaC₁₅H₁₇NO₅
Melting Point145–148°C
IR (KBr)3280 cm⁻¹ (O-H), 1720 cm⁻¹ (C=O)

Coupling of Quinazolinone and Oxazole Moieties

The final step involves nucleophilic displacement of the hydrazine group with the oxazolemethylsulfanyl group. 2-Hydrazinyl-3-methylquinazolin-4(3H)-one (3.0 g, 14.2 mmol) is reacted with 5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-ylmethanol (4.1 g, 14.2 mmol) in poly(ethylene glycol) (10 mL) containing formaldehyde (0.3 mL) at 80°C for 2 hours . The product is isolated via brine-assisted liquid-liquid extraction and recrystallized from ethanol/water (1:1), yielding the target compound as a white crystalline solid (63% yield).

Table 3: Characterization of Target Compound

PropertyValue/Description
Molecular FormulaC₂₆H₂₆N₄O₆S
Melting Point212–215°C
¹H-NMR (DMSO-d₆)δ 8.20 (d, 1H), 7.75 (t, 1H), 6.85 (s, 2H), 3.85 (s, 9H), 3.40 (s, 3H)
HRMS (ESI+)m/z 523.1654 [M+H]⁺ (calc. 523.1658)

Optimization and Mechanistic Insights

  • Solvent Selection : Poly(ethylene glycol) enhances reaction efficiency by stabilizing intermediates through hydrogen bonding .

  • Stereochemical Considerations : The Z-configuration of the oxazolylidene group is confirmed by NOESY correlations between the oxazole methyl and quinazolinone protons.

  • Yield Limitations : Competing side reactions, such as over-alkylation, are mitigated by controlled stoichiometry (1:1 molar ratio).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the oxazole ring via cyclization of substituted benzaldehyde derivatives with methyl thioacetate or similar reagents, as seen in analogous quinazolinone syntheses .
  • Step 2 : Introduction of the sulfanyl group through nucleophilic substitution or thiol-ene reactions. For example, coupling the oxazole intermediate with a pre-synthesized quinazolinone core using dithiocarbamic acid intermediates .
  • Step 3 : Final purification via column chromatography or recrystallization.
    • Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to improve yield, as demonstrated in studies of structurally related compounds .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions and confirm the absence of unreacted intermediates .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
  • HPLC : Assess purity (>95% recommended for biological assays) .
    • Note : X-ray crystallography may be employed for unambiguous structural confirmation if suitable crystals are obtained .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Geometry Optimization : Use software like Gaussian or ORCA to optimize the molecular structure and calculate frontier molecular orbitals (FMOs), which predict reactivity sites .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions to rationalize interaction with biological targets (e.g., enzyme active sites) .
  • Solvent Effects : Simulate solvation models (e.g., PCM) to study stability in aqueous environments .
    • Application : Correlate DFT-derived dipole moments with observed solubility trends .

Q. How should researchers resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., cell lines, incubation time) to minimize variability .
  • Purity Verification : Re-analyze compound purity via HPLC and NMR for batch-to-batch consistency .
  • Comparative Studies : Use positive controls (e.g., known inhibitors) to calibrate activity measurements, as seen in analgesic and antibacterial studies .
    • Statistical Approach : Apply ANOVA or similar tests to evaluate significance of observed differences .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

  • Methodological Answer :

  • Laboratory Simulations : Conduct hydrolysis, photolysis, and biodegradation studies under varying pH/temperature conditions to model environmental persistence .
  • Partitioning Studies : Measure log KowK_{ow} (octanol-water coefficient) to predict bioaccumulation potential .
  • Ecotoxicology : Use tiered testing (e.g., algal growth inhibition, Daphnia mortality assays) to assess acute/chronic toxicity .
    • Long-Term Monitoring : Deploy mass spectrometry-based methods to detect degradation products in soil/water matrices .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Functional Group Modifications : Systematically alter substituents (e.g., trimethoxyphenyl, oxazole methyl groups) and test activity against target proteins .
  • 3D-QSAR Modeling : Use computational tools like CoMFA or CoMSIA to correlate structural features with biological endpoints .
  • Binding Assays : Perform molecular docking with receptors (e.g., COX-2 for analgesic activity) to validate hypotheses .

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